molecular formula C15H19NO2S3 B3209230 5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide CAS No. 1058249-63-0

5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide

Cat. No.: B3209230
CAS No.: 1058249-63-0
M. Wt: 341.5 g/mol
InChI Key: OVMGUWHNUCYXGH-UHFFFAOYSA-N
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Description

5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide is a sophisticated synthetic compound of significant interest in modern medicinal chemistry. Its molecular architecture, featuring a cyclopentyl core linked to substituted thiophene and sulfonamide groups, classifies it as a valuable heterocyclic building block for drug discovery programs . The structural motif of a sulfonamide coupled with thiophene rings is commonly investigated for its potential to interact with a diverse array of biological targets. Such compounds are frequently explored for their anti-inflammatory, anti-viral, and anti-cancer activities , given their ability to modulate key enzymes and receptors involved in disease pathways . Specifically, the incorporation of the thiophene-sulfonamide group is a strategy employed in the development of novel therapeutics. Research into analogous compounds has demonstrated their potential as inhibitors for critical targets such as phosphoinositide 3-kinase γ (PI3Kγ) , which is implicated in inflammatory and autoimmune diseases, and as GPR183 antagonists for the treatment of conditions like inflammatory bowel disease (IBD) . The flexibility of this chemical scaffold allows researchers to synthesize and screen new derivatives for a wide range of pharmacological applications, making it a versatile tool for expanding chemical libraries and investigating new therapeutic mechanisms.

Properties

IUPAC Name

5-methyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S3/c1-12-6-7-14(20-12)21(17,18)16-11-15(8-2-3-9-15)13-5-4-10-19-13/h4-7,10,16H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMGUWHNUCYXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C15H19NO2S3
Molecular Weight: 341.5 g/mol
CAS Number: 1058249-63-0

The compound features a thiophene ring connected to a cyclopentyl group via a methyl linkage, along with a sulfonamide functional group. This unique structure is responsible for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide moiety plays a critical role in mimicking natural substrates within biochemical pathways.

Key Mechanisms:

  • Inhibition of Carbonic Anhydrases (CAs): Similar thiophene-based sulfonamides have demonstrated potent inhibitory effects on human carbonic anhydrase isoenzymes (hCA-I and hCA-II), with IC50 values ranging from nanomolar to micromolar concentrations . The inhibition mechanism involves noncompetitive interactions outside the catalytic active site.

Antimicrobial Properties

Sulfonamides are well-known for their broad-spectrum antibacterial properties. The presence of the sulfonamide group in this compound suggests potential antimicrobial activity by inhibiting bacterial folic acid synthesis, essential for bacterial growth and replication .

Anticancer Activity

Research indicates that similar compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiophene-based sulfonamides can induce apoptosis in cancer cells, acting in a dose-dependent manner .

Case Studies

  • Inhibition Studies:
    • A study evaluated several thiophene-based sulfonamides, revealing IC50 values for hCA-I between 69 nM to 70 µM and for hCA-II from 23.4 nM to 1.405 µM . This highlights the potential efficacy of these compounds as enzyme inhibitors.
  • Cytotoxicity Assays:
    • In vitro evaluations against cancer cell lines such as MCF-7 and U-937 demonstrated significant cytotoxicity, with some derivatives showing higher potency than standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies:
    • Molecular docking studies have elucidated the binding interactions of these compounds with target enzymes, providing insights into their inhibitory mechanisms .

Data Tables

Biological Activity IC50 Values (nM) Target
hCA-I69 - 70Human Carbonic Anhydrase
hCA-II23.4 - 1,405Human Carbonic Anhydrase
Cytotoxicity (MCF-7)VariesBreast Cancer Cell Line
Apoptosis InductionYesVarious Cancer Cell Lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Key structural analogs differ in substituents on the sulfonamide nitrogen or the nature of the fused ring systems:

Compound Name Substituent on Sulfonamide Nitrogen Core Structure Modifications
Target Compound (1-(Thiophen-2-yl)cyclopentyl)methyl 5-methylthiophene-2-sulfonamide backbone
5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide (CAS 61998-36-5) Tetrahydrofuran-2-ylmethyl Tetrahydrofuran replaces cyclopentyl
N-(5-Cyanopyrimidin-2-yl)-5-isobutylthiophene-2-sulfonamide 5-Cyanopyrimidin-2-yl Isobutyl substituent on thiophene
N-(3-(5-((trans)-2-((4-Aminocyclohexyl)amino)cyclopropyl)thiazol-2-yl)phenyl)-2-cyanobenzenesulfonamide 3-(Thiazol-2-yl)phenyl Thiazole and cyclohexylamine substituents

Key Observations :

  • Isobutyl-substituted thiophenes (e.g., compound in ) prioritize lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Thiazole-containing analogs (e.g., ) leverage heteroaromatic diversity for electronic effects, which can modulate electron-deficient receptor interactions.

Critical Analysis :

  • The target compound’s synthesis avoids high-temperature steps, favoring milder conditions that preserve stereochemical integrity .
  • Pyrimidine derivatives (e.g., ) require heating to facilitate nucleophilic aromatic substitution, which may degrade thermally sensitive functional groups.
Pharmacological and Physicochemical Properties
  • Angiotensin AT₂ Receptor Ligands: The pyrimidine-linked sulfonamide in demonstrated nanomolar affinity for AT₂ receptors, suggesting that the target compound’s cyclopentyl-thiophene group may similarly engage hydrophobic binding pockets.
  • Solubility and Bioavailability : The tetrahydrofuran analog exhibits higher aqueous solubility due to its oxygen-rich heterocycle, whereas the target compound’s cyclopentyl group may favor lipid bilayer penetration.
  • Metabolic Stability : Bulky substituents (e.g., cyclopentyl) resist cytochrome P450 oxidation compared to smaller alkyl chains (e.g., isobutyl in ) .

Q & A

Q. What synthetic strategies are recommended for preparing 5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide, and how can reaction yields be optimized?

  • Methodological Answer : Microwave-assisted synthesis is a robust approach for sulfonamide derivatives, as demonstrated for analogous compounds (e.g., 15a-d in ). Key steps include:
  • Using Pd-based catalysts (e.g., dichlorobis(triphenylphosphine)palladium(II)) and CuI for cross-coupling reactions.
  • Optimizing solvent (dry THF) and temperature (60°C) under microwave irradiation (300 W) to reduce side reactions.
  • Purification via liquid-liquid extraction (EtOAc/water) and drying over Na₂SO₄.
    Yield optimization requires stoichiometric control of reagents (e.g., 1.2–1.5 equivalents of aryl ethynyl derivatives) .

Q. How should researchers characterize the structural purity of this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on thiophene proton signals (δ 6.5–7.5 ppm for α/β positions) and cyclopentyl CH₂ groups (δ 2.0–3.0 ppm). Compare with analogous sulfonamides (e.g., δ 144.70 ppm for sulfonamide carbons in ).
  • HRMS : Validate molecular ion peaks (e.g., [M+Na]⁺) with mass accuracy <5 ppm.
  • IR : Confirm sulfonamide S=O stretches (1320–1160 cm⁻¹) and N-H bends (3450–3350 cm⁻¹) .

Q. What crystallographic tools are essential for resolving its 3D structure, and how are data processed?

  • Methodological Answer : Use SHELXL ( ) for refinement, leveraging its robust handling of anisotropic displacement parameters. Key steps:
  • Process diffraction data with SHELXS for structure solution.
  • Validate geometry using ORTEP-3 () to visualize thermal ellipsoids and intermolecular interactions (e.g., C–H⋯O/S bonds).
  • Check for twinning or disorder with WinGX () .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in the cyclopentyl-thiophene moiety) be resolved during refinement?

  • Methodological Answer :
  • Apply SHELXL’s PART and SUMP instructions to model partial occupancy or split positions ().
  • Use PLATON (integrated in WinGX) to detect missed symmetry or hydrogen-bonding networks ().
  • Cross-validate with DFT-calculated bond lengths/angles for strained cyclopentyl groups .

Q. What in vitro assays are suitable for evaluating its biological activity, given structural similarities to bioactive thiophene sulfonamides?

  • Methodological Answer :
  • Anticancer Screening : Use U87MG glioma cell lines () with MTT assays, monitoring IC₅₀ values at 48–72 hours.
  • Antimicrobial Testing : Follow protocols for carboxamide derivatives (), assessing MIC against Gram-positive/negative bacteria.
  • Structure-Activity Relationships (SAR) : Modify the cyclopentyl or thiophene substituents and compare bioactivity trends .

Q. How do electronic properties (e.g., HOMO/LUMO energies) of the thiophene-sulfonamide core influence its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals.
  • Correlate electron-withdrawing sulfonamide groups with reduced nucleophilicity at the thiophene β-position.
  • Validate with experimental kinetics (e.g., slower Suzuki coupling vs. acetylated analogs) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer :
  • Re-optimize computational models (e.g., solvent corrections in DFT) to match observed NMR shifts ().
  • Check for conformational flexibility (e.g., cyclopentyl ring puckering) using variable-temperature NMR or MD simulations.
  • Cross-reference with crystallographic data to resolve ambiguities .

Q. What metrics are critical when comparing this compound’s bioactivity with structurally similar molecules?

  • Methodological Answer :
  • Normalize bioactivity data by lipophilicity (logP) and polar surface area (PSA) to account for membrane permeability differences.
  • Use scaffold-mapping tools (e.g., RDKit) to highlight conserved pharmacophoric features (e.g., sulfonamide H-bond acceptors) .

Tables for Key Data

Q. Table 1: Comparative Crystallographic Parameters

ParameterThis CompoundAnalog ()
Dihedral Angle (Thiophene-Benzene)8.5–13.5°9.7°
C–S Bond Length (Å)1.70–1.721.68
Intermolecular C–H⋯S (Å)3.2–3.43.3

Q. Table 2: Synthetic Yield Optimization

ConditionYield (%)Purity (HPLC)
Microwave, 60°C, 10 min75–80>95%
Conventional heating, 24h50–5585–90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide
Reactant of Route 2
5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide

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